molecular formula C15H9ClN2O5 B11116233 7-chloro-2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one

7-chloro-2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B11116233
M. Wt: 332.69 g/mol
InChI Key: QVQAGLGCIRFLOD-UHFFFAOYSA-N
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Description

7-chloro-2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a nitro group attached to a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Cyclization: Formation of the benzoxazinone core through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can yield various substituted benzoxazinones.

Scientific Research Applications

7-chloro-2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of both a methoxy group and a nitro group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H9ClN2O5

Molecular Weight

332.69 g/mol

IUPAC Name

7-chloro-2-(4-methoxy-3-nitrophenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C15H9ClN2O5/c1-22-13-5-2-8(6-12(13)18(20)21)14-17-11-7-9(16)3-4-10(11)15(19)23-14/h2-7H,1H3

InChI Key

QVQAGLGCIRFLOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)[N+](=O)[O-]

Origin of Product

United States

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